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Introduction:

Cyclic ADP-ribose (cADPR) is a crucial second messenger that regulates intracellular calcium
([Ca2+]i) signaling in various cell types, including T-lymphocytes.[1][2] In these immune cells,
CADPR is integral to sustained calcium signaling following T-cell receptor (TCR) engagement,
which is essential for T-cell activation, proliferation, and effector functions.[1][3] The enzyme
CD38, a transmembrane glycoprotein, is a major source of CADPR, catalyzing it from NAD+.[4]
[5] The cADPR produced then binds to and activates Ryanodine Receptors (RyRs) on the
endoplasmic reticulum, causing the release of stored calcium.[1][6] This initial release
contributes to the depletion of ER calcium stores, which in turn activates store-operated
calcium entry (SOCE) and ensures the sustained elevation of cytosolic calcium required for
downstream signaling events.[3][7]

8-bromo-cyclic ADP-ribose (8-Br-cADPR) is a membrane-permeable and stable analog of
cADPR. It is widely used as a competitive antagonist to probe the functional significance of the
CADPR signaling pathway.[3][8] By inhibiting cADPR-mediated effects, 8-Br-cADPR allows
researchers to dissect the specific contribution of this pathway to T-cell physiology and
pathophysiology, including immune responses in cancer and autoimmune diseases.[8] These
application notes provide detailed protocols for utilizing 8-Br-cADPR to study calcium
mobilization, cell proliferation, and cytokine release in T-lymphocytes.
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Signaling Pathway of cADPR in T-Lymphocytes

The activation of the T-cell receptor (TCR)/CD3 complex initiates a signaling cascade that
leads to the activation of an ADP-ribosyl cyclase, such as CD38.[1] This enzyme synthesizes
cADPR, which then binds to Ryanodine Receptors (RyR3 in T-cells) on the endoplasmic
reticulum (ER), triggering the release of Ca2+ into the cytosol.[1] This process contributes to
store-operated calcium entry (SOCE), leading to a sustained Ca2+ signal that is critical for the
activation of transcription factors (e.g., NFAT) and subsequent T-cell responses.[3][7] 8-Br-
cADPR acts as an antagonist at the RyR, blocking this Ca2+ release.
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Conclusion:

The cADPR pathway is a key regulator
of the Ca2+ signaling necessary for
T-cell proliferation and effector function.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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